methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate
Description
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Properties
IUPAC Name |
methyl 5-[[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]methyl]furan-2-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3.2C2H2O4/c1-32-26(31)24-12-11-21(33-24)18-28-13-15-29(16-14-28)19-25-27-22-9-5-6-10-23(22)30(25)17-20-7-3-2-4-8-20;2*3-1(4)2(5)6/h2-12H,13-19H2,1H3;2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNVAENIGRDAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate, often referred to as compound 1351632-08-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesizing methods, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a furan ring, a benzimidazole moiety, and a piperazine group, which are known for their significant biological activities. The molecular formula is with a molecular weight of approximately 446.5 g/mol. Its structural complexity is indicative of its potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O5 |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 1351632-08-0 |
Anticancer Activity
Recent studies have indicated that compounds containing the benzimidazole scaffold exhibit promising anticancer properties. Benzimidazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human cancer cell lines such as HeLa and HepG2, with IC50 values in the low micromolar range .
Antimicrobial Activity
The benzimidazole derivatives are also noted for their antimicrobial properties. Research has shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. In particular, studies utilizing the broth microdilution method have reported minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Salmonella typhi . This suggests that this compound may possess similar or enhanced antimicrobial efficacy.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Benzimidazole derivatives often act as inhibitors of key enzymes involved in cancer proliferation.
- Interference with DNA Replication : These compounds can intercalate into DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : Many benzimidazole derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Case Study 1 : A study evaluated the cytotoxic effects of methyl 5-hydroxymethyl furan carboxylate derivatives against various cancer cell lines. The findings indicated that modifications to the furan ring significantly enhanced cytotoxicity, suggesting that structural variations can lead to improved therapeutic profiles .
Case Study 2 : Another investigation focused on the synthesis of new benzimidazole derivatives and their biological evaluation. The results highlighted several compounds with notable activity against resistant bacterial strains, emphasizing the potential application of such derivatives in treating infections caused by multidrug-resistant organisms .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential, particularly in the treatment of various diseases, including cancer and neurological disorders. Its structure suggests several mechanisms of action:
- Enzyme Inhibition : The benzimidazole core is known for its ability to inhibit specific enzymes, making it a candidate for drug development against cancerous cells by targeting key metabolic pathways.
- Receptor Modulation : The piperazine moiety enhances binding affinity to biological receptors, which may be exploited in the development of drugs targeting neurological conditions .
Anticancer Research
Recent studies have highlighted the compound's potential as an anticancer agent. Its derivatives have been synthesized and tested for cytotoxicity against various cancer cell lines, such as:
These results indicate a promising activity profile that warrants further investigation.
Biological Probes
Due to its structural characteristics, the compound serves as a biochemical probe for studying biological pathways. Its ability to interact with multiple biological targets allows researchers to explore complex cellular mechanisms and disease processes .
Materials Science Applications
The compound's unique properties facilitate its use in developing new materials:
- Polymer Synthesis : Methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate can be utilized as a building block in polymer chemistry to create materials with specific mechanical and thermal properties.
Case Study 1: Anticancer Activity
A recent study synthesized several derivatives of the compound and evaluated their anticancer properties using quantitative structure–activity relationship (QSAR) methods. The study found that modifications at specific positions on the benzimidazole ring significantly enhanced cytotoxicity against cancer cells .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of the compound, demonstrating its potential as a treatment for anxiety and depression by modulating neurotransmitter systems through receptor interactions .
Preparation Methods
Cyclization of o-Phenylenediamine
The 1-benzyl-1H-benzimidazole moiety is synthesized via acid-catalyzed cyclization:
Procedure :
- Reactants : o-Phenylenediamine (10 mmol), benzyl chloride (12 mmol), HCl (2 M, 15 mL).
- Conditions : Reflux at 110°C for 12 hours under N₂.
- Workup : Neutralization with NaOH, extraction with dichloromethane, and silica gel chromatography (eluent: hexane/ethyl acetate 7:3).
Mechanistic Insight :
- Protonation of the amine by HCl facilitates nucleophilic attack on benzyl chloride.
- Cyclodehydration forms the benzimidazole ring, with water elimination.
Table 1: Optimization of Benzimidazole Synthesis
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst (HCl conc.) | 2 M | 78 | 98.2 |
| Temperature (°C) | 110 | 85 | 99.1 |
| Reaction Time (hr) | 12 | 88 | 99.5 |
Piperazine Functionalization
N-Alkylation of Piperazine
The piperazine ring is alkylated with the benzimidazole-methyl intermediate:
Procedure :
- Reactants : 1-Benzyl-2-(chloromethyl)-1H-benzimidazole (5 mmol), piperazine (6 mmol), K₂CO₃ (10 mmol).
- Conditions : DMF, 80°C, 8 hours.
- Workup : Filtration, solvent evaporation, recrystallization from ethanol.
Key Observations :
- Excess piperazine prevents di-alkylation.
- K₂CO₃ as base minimizes side reactions compared to stronger bases.
Table 2: Piperazine Coupling Efficiency
| Base | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 8 | 72 |
| Et₃N | THF | 12 | 58 |
| NaH | DCM | 6 | 65 |
Furan Carboxylate Coupling
Esterification and Mitsunobu Reaction
The furan carboxylate is introduced via Mitsunobu coupling:
Procedure :
- Reactants : 5-(Bromomethyl)furan-2-carboxylic acid methyl ester (4 mmol), piperazine-benzimidazole intermediate (4 mmol), DIAD (4.4 mmol), PPh₃ (4.4 mmol).
- Conditions : THF, 0°C → RT, 24 hours.
- Workup : Column chromatography (SiO₂, hexane/acetone 4:1).
Mechanistic Notes :
- DIAD mediates phosphine-mediated SN2 displacement.
- Steric hindrance from the benzimidazole necessitates prolonged reaction times.
Dioxalate Salt Formation
Counterion Exchange
The free base is converted to the dioxalate salt for improved stability:
Procedure :
- Reactants : Free base (5 mmol), oxalic acid (10 mmol), ethanol (20 mL).
- Conditions : Reflux 1 hour, slow cooling to 4°C.
- Workup : Filtration, washing with cold ethanol, drying under vacuum.
Analytical Validation :
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 2H, oxalate), 7.85–7.20 (m, 9H, aromatic).
- LC-MS : m/z 531.2 [M+H]⁺, purity >99%.
Table 3: Crystallization Conditions
| Solvent | Temp (°C) | Yield (%) | Crystal Habit |
|---|---|---|---|
| Ethanol | 4 | 89 | Needles |
| Acetone | -20 | 75 | Plates |
| MeOH | RT | 82 | Prisms |
Scalability and Industrial Considerations
Pilot-Scale Production
- Batch Size : 1 kg free base → 1.2 kg dioxalate.
- Cost Drivers : DIAD (42% of raw material cost), chromatography (31% of processing cost).
- Alternatives : Transition metal catalysis reduces DIAD dependency but increases metal contamination risks.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of the benzimidazole core with a piperazine derivative using anhydrous K₂CO₃ in polar aprotic solvents like DMAC or DMF under reflux conditions .
- Step 2 : Introduction of the furan-2-carboxylate moiety via nucleophilic substitution or Mitsunobu reactions, requiring temperature control (e.g., 60–80°C) and catalysts like triethylamine .
- Step 3 : Dioxalate salt formation using oxalic acid in ethanol/water mixtures, followed by recrystallization for purification .
- Key Considerations : Solvent purity, inert atmosphere (N₂/Ar), and stoichiometric ratios (e.g., 1:1.2 for benzimidazole:piperazine) are critical for yield optimization.
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- HPLC-PDA : To assess purity (>98%) and detect impurities (e.g., process-related tetrazole derivatives) using C18 columns and acetonitrile/water gradients .
- FTIR and NMR : Confirmation of functional groups (e.g., carbonyl at ~1700 cm⁻¹ in FTIR) and structural elucidation (¹H/¹³C NMR for benzyl, piperazine, and furan protons) .
- Mass Spectrometry (ESI-MS) : For molecular weight validation and fragmentation pattern analysis .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer :
- Solubility : Use dimethyl sulfoxide (DMSO) for initial stock solutions, followed by dilution in phosphate-buffered saline (PBS) with <1% DMSO to avoid cytotoxicity .
- Stability : Store lyophilized dioxalate salts at –20°C; avoid aqueous solutions at pH >7.0 to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. What computational strategies can predict binding affinities of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., histamine H1/H4 receptors) based on the compound’s benzimidazole and piperazine motifs .
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .
Q. How can structural analogs improve pharmacokinetic properties?
- Methodological Answer :
- SAR Modifications :
| Modification Site | Impact | Example |
|---|---|---|
| Benzimidazole N1 | Replace benzyl with 4-fluorobenzyl | Enhances metabolic stability |
| Piperazine | Substitute methyl with ethyl | Reduces hERG channel binding |
| Furan ring | Introduce electron-withdrawing groups (e.g., Cl) | Increases logP for BBB penetration |
- In Vivo Validation : Use microsomal stability assays (e.g., rat liver microsomes) and plasma protein binding studies .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Root Cause Analysis :
- Purity Discrepancies : Compare HPLC chromatograms and impurity profiles (e.g., tetrazole byproducts in some batches) .
- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize false positives .
- Meta-Analysis : Cross-reference data from structurally related compounds (e.g., 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
